![molecular formula C10H17N3 B1455702 5-cycloheptyl-1H-pyrazol-3-amine CAS No. 1335234-27-9](/img/structure/B1455702.png)
5-cycloheptyl-1H-pyrazol-3-amine
Overview
Description
5-cycloheptyl-1H-pyrazol-3-amine is a chemical compound . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives, including 5-cycloheptyl-1H-pyrazol-3-amine, can be synthesized through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide applications in various fields .Molecular Structure Analysis
The molecular structure of 5-cycloheptyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a cycloheptyl group . Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole-containing compounds, including 5-cycloheptyl-1H-pyrazol-3-amine, are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including alkylation, acylation, and elimination reactions .Scientific Research Applications
Medicinal Chemistry: Kinase Inhibitor Development
5-cycloheptyl-1H-pyrazol-3-amine: is explored in medicinal chemistry for its potential as a scaffold in kinase inhibitor development . Kinase inhibitors are significant in the treatment of diseases where cell signaling pathways are dysregulated. The compound’s structure allows for the synthesis of derivatives that can selectively inhibit specific kinases implicated in cancer and other diseases.
Organic Synthesis: Precursor for Heterocyclic Systems
In organic synthesis, 5-cycloheptyl-1H-pyrazol-3-amine serves as a precursor for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.
Agriculture: Development of Agrochemicals
The compound’s derivatives are being investigated for their use in agriculture, particularly in the development of new agrochemicals that can serve as herbicides or pesticides. The structural versatility of pyrazoles makes them suitable candidates for creating compounds with specific actions against agricultural pests .
Industrial Applications: Material Synthesis
5-cycloheptyl-1H-pyrazol-3-amine: is utilized in the industrial synthesis of materials, especially those requiring the incorporation of nitrogen-containing heterocycles. These materials may have applications in creating polymers or other advanced materials with unique properties .
Environmental Science: Pollutant Remediation
Research is underway to explore the use of 5-cycloheptyl-1H-pyrazol-3-amine in environmental applications, such as pollutant remediation. Its chemical properties could be harnessed to develop agents that neutralize or degrade environmental contaminants .
Material Science: Energetic Materials
The structural attributes of 5-cycloheptyl-1H-pyrazol-3-amine are being studied for the design of energetic materials. These materials are essential in various applications, including propellants and explosives, where controlled energy release is critical .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of 5-cycloheptyl-1H-pyrazol-3-amine could be used as standards or reagents in chromatographic analysis techniques. Their stability and distinct chemical signatures allow for precise measurement and identification of substances in complex mixtures .
Advanced Material Development: Nanotechnology
The compound’s potential in nanotechnology is being investigated, particularly in the development of nanoscale materials that could be used in electronics, drug delivery systems, and sensors. The ability to manipulate the compound at the molecular level opens up possibilities for creating materials with highly specific functions .
Future Directions
The future directions for research on 5-cycloheptyl-1H-pyrazol-3-amine and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which 5-cycloheptyl-1h-pyrazol-3-amine belongs, are known to have a broad spectrum of biological activities and are found in a variety of pharmaceuticals .
Mode of Action
It is known that 3(5)-aminopyrazoles, a related class of compounds, can participate in proton exchange due to the presence of an amine side-chain . This suggests that 5-cycloheptyl-1H-pyrazol-3-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities of pyrazole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-cycloheptyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEFAASSEQSXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cycloheptyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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